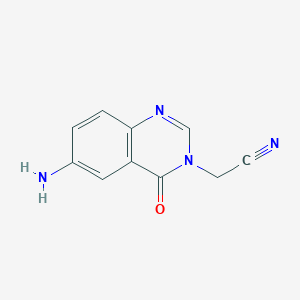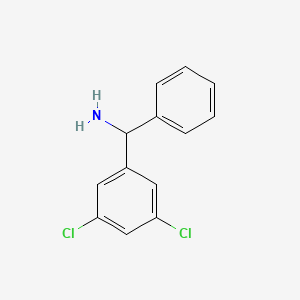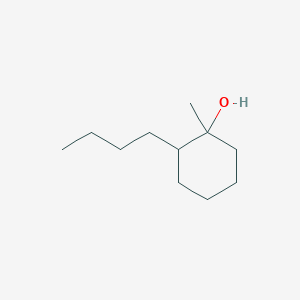
2-Butyl-1-methylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-1-methylcyclohexan-1-ol is an organic compound belonging to the class of cyclohexanols It is characterized by a cyclohexane ring substituted with a butyl group and a methyl group, along with a hydroxyl group attached to the first carbon of the ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 2-Butyl-1-methylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at elevated temperatures and pressures to ensure complete reduction of the ketone to the corresponding alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding ketone in large-scale reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: 2-Butyl-1-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-Butyl-1-methylcyclohexanone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane, 2-Butyl-1-methylcyclohexane, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 2-Butyl-1-methylcyclohexanone.
Reduction: 2-Butyl-1-methylcyclohexane.
Substitution: 2-Butyl-1-chloromethylcyclohexane.
科学的研究の応用
2-Butyl-1-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-Butyl-1-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
類似化合物との比較
2-Methylcyclohexanol: Similar structure but with a methyl group instead of a butyl group.
2-Butylcyclohexanol: Similar structure but without the methyl group.
1-Methylcyclohexanol: Similar structure but with the hydroxyl group on the first carbon and a methyl group.
Uniqueness: 2-Butyl-1-methylcyclohexan-1-ol is unique due to the presence of both butyl and methyl groups on the cyclohexane ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
65818-05-5 |
|---|---|
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC名 |
2-butyl-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-4-7-10-8-5-6-9-11(10,2)12/h10,12H,3-9H2,1-2H3 |
InChIキー |
VBZSSJYMGFIOMM-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CCCCC1(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



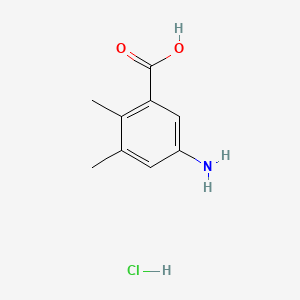
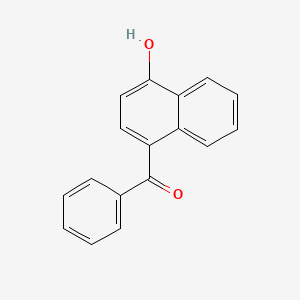
![tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13629900.png)

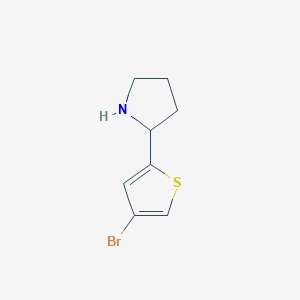
![2-{1-[2-(1,3-oxazol-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13629926.png)


